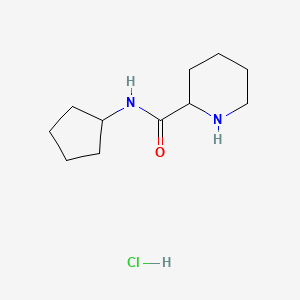

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride

Vue d'ensemble

Description

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly used in medical research as a potential therapeutic agent due to its unique chemical structure and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclopentylamine with 2-piperidinecarboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: Substituted piperidine derivatives with different functional groups.

Applications De Recherche Scientifique

Pain Management

One of the primary applications of N-Cyclopentyl-2-piperidinecarboxamide hydrochloride is in the management of pain. Studies have indicated that compounds with similar structures exhibit sodium channel-inhibiting effects, which are beneficial in treating neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia .

Table 1: Comparison of Sodium Channel-Inhibiting Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Sodium channel inhibition | Neuropathic pain |

| Lidocaine | Sodium channel inhibition | Local anesthesia |

| Carbamazepine | Sodium channel inhibition | Epilepsy, trigeminal neuralgia |

Neurological Disorders

This compound has been explored for its potential in treating neurological disorders due to its interaction with serotonin receptors. Specifically, it has shown promise as an antagonist at the 5-HT2A receptor, which is implicated in conditions such as anxiety and depression .

Case Study: 5-HT2A Receptor Antagonism

A study highlighted the efficacy of piperidine derivatives in modulating serotonin pathways, suggesting that this compound could be developed into a therapeutic agent for mood disorders .

Cardiovascular Applications

Research has also pointed towards cardiovascular applications of this compound. By influencing adrenergic receptors, it may play a role in managing conditions such as hypertension and heart failure .

Table 2: Potential Cardiovascular Effects

| Effect | Mechanism | Implication |

|---|---|---|

| Vasodilation | β-Adrenergic receptor agonism | Treatment of hypertension |

| Cardiac rhythm modulation | Sodium channel inhibition | Control of arrhythmias |

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits a range of effects on different biological targets:

- Sodium Channels : Inhibition leads to reduced neuronal excitability.

- Serotonin Receptors : Modulation can alleviate symptoms of anxiety and depression.

- Adrenergic Receptors : Influence on cardiovascular function.

Conclusion and Future Directions

This compound presents significant potential across multiple therapeutic areas, particularly in pain management and neurological disorders. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy as a therapeutic agent.

Future studies should focus on:

- Conducting clinical trials to assess safety and efficacy.

- Exploring analogs to enhance potency and selectivity.

- Investigating combination therapies for synergistic effects.

This compound's diverse applications highlight the importance of continued research into piperidine derivatives within medicinal chemistry.

Mécanisme D'action

The mechanism of action of N-Cyclopentyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride can be compared with other piperidinecarboxamide derivatives:

N-Cyclohexyl-2-piperidinecarboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

N-Phenyl-2-piperidinecarboxamide: Contains a phenyl group, leading to different chemical and biological properties.

N-Methyl-2-piperidinecarboxamide: Methyl group substitution results in different reactivity and applications.

The uniqueness of this compound lies in its specific cyclopentyl substitution, which imparts distinct chemical and biological characteristics compared to its analogs .

Activité Biologique

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride, a synthetic compound belonging to the class of piperidinecarboxamide derivatives, has garnered significant attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopentyl group attached to a piperidine ring. This specific structure contributes to its distinct biological activities, including modulation of various cellular pathways and interactions with specific molecular targets within the body.

The compound's mechanism of action involves its ability to bind to specific receptors or enzymes, modulating their activity and influencing various biological pathways. Preliminary studies indicate that it may affect neurotransmitter systems and inflammatory responses, although the precise molecular targets are still under investigation .

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Research has shown that this compound can inhibit cell growth in various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, it demonstrated significant antiproliferative effects with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit critical protein-protein interactions involved in cancer progression, particularly the MDM2–p53 interaction. This inhibition is promising for cancer therapy as it can restore p53 function in tumors where it is inactive .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table showcasing the compound's activity against different cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| A-549 | Lung Cancer | 0.5 | Significant growth inhibition observed |

| MCF-7 | Breast Cancer | 0.3 | Comparable to doxorubicin |

| HT-29 | Colon Cancer | 0.4 | Effective in reducing cell viability |

These results indicate that this compound possesses potent anticancer properties, warranting further investigation into its therapeutic potential.

Additional Mechanistic Insights

Further mechanistic studies suggest that this compound may also influence kinase activity. For instance, research indicates that compounds with similar structures have been shown to act as multikinase inhibitors, affecting pathways critical for tumor growth and survival .

Propriétés

IUPAC Name |

N-cyclopentylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-7-3-4-8-12-10)13-9-5-1-2-6-9;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLJQPASBDQSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.